

Technical Support Center: INCB054329 (Pemigatinib) In Vivo Studies

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Compound of Interest

Compound Name: (R)-INCB054329

Cat. No.: B608088

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with INCB054329, also known as pemigatinib.

Frequently Asked Questions (FAQs)

Q1: What is INCB054329?

A1: INCB054329, also known as pemigatinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3).^{[1][2][3]} It is a bromodomain and extra-terminal (BET) inhibitor with potential antineoplastic activity.^[4] By binding to the acetylated lysine recognition motifs on the bromodomain of BET proteins, it disrupts chromatin remodeling and the expression of certain growth-promoting genes, which can inhibit tumor cell growth.^[4]

Q2: What is the mechanism of action of INCB054329?

A2: INCB054329 is a selective inhibitor of FGFR tyrosine kinases.^[5] Alterations in FGFR genes can be oncogenic drivers, and by inhibiting these receptors, INCB054329 can suppress the growth of tumors with such genetic alterations.^[3] It has shown efficacy in preclinical models of various cancers, including those with FGFR1, 2, or 3 alterations.^[3] Additionally, as a BET inhibitor, it can regulate the expression of key survival genes.^{[6][7]}

Q3: What are the typical pharmacokinetic characteristics of INCB054329 (pemigatinib) from clinical studies?

A3: In clinical studies, pemigatinib is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours.^[2] It exhibits linear pharmacokinetics, meaning that increases in dose lead to proportional increases in plasma concentration and area under the curve (AUC).^[2] The steady-state terminal elimination half-life is approximately 15 hours, which is consistent with once-daily dosing.^[2]

Q4: How should INCB054329 be formulated for in vivo oral administration in animal models?

A4: For oral gavage in mice, INCB054329 can be reconstituted in N,N-dimethylacetamide (DMAC) and then diluted in a 0.5% methylcellulose solution to a final DMAC concentration of 5%.^{[8][9]} Another suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[10] A third option is a formulation of 10% DMSO in corn oil.^[10] It is recommended to use the mixed solution immediately for optimal results.^[11]

Troubleshooting Guide

Issue 1: Low or Variable Bioavailability/Exposure in Animal Models

Possible Cause 1: Suboptimal Formulation

- Recommendation: INCB054329 has been successfully formulated for oral administration in preclinical studies.^{[8][9]} If you are observing low exposure, consider preparing a fresh formulation using one of the following documented vehicles:
 - Vehicle A: Reconstitute in N,N-dimethylacetamide (DMAC) and dilute with 0.5% methylcellulose for a final concentration of 5% DMAC.^{[8][9]}
 - Vehicle B: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[10]
 - Vehicle C: A solution of 10% DMSO and 90% corn oil.^[10]

Possible Cause 2: Rapid Clearance

- Background: Preclinical data suggests that INCB054329 has a high clearance in mice, resulting in a short half-life.[\[11\]](#)[\[12\]](#)
- Recommendation: If therapeutic concentrations are not being maintained, consider adjusting the dosing schedule. While clinical data supports once-daily dosing in humans due to a longer half-life,[\[2\]](#) more frequent administration (e.g., twice daily) may be necessary in murine models to maintain effective exposure levels.[\[13\]](#)

Issue 2: Difficulty in Preparing a Stable Formulation

Possible Cause: Precipitation or Phase Separation

- Recommendation: If you observe precipitation or phase separation during the preparation of the dosing solution, gentle heating and/or sonication can be used to aid dissolution.[\[10\]](#) It is crucial to ensure a clear, homogenous solution before administration to ensure accurate dosing. Always prepare the formulation fresh before each use.[\[11\]](#)

Quantitative Data Summary

Table 1: Preclinical and Clinical Pharmacokinetic Parameters of INCB054329 (Pemigatinib)

Parameter	Value (Clinical - 13.5 mg QD)	Value (Preclinical - Mice)	Reference
Tmax (median)	~1.5 - 2.0 hours	Not explicitly stated	[1] [2]
Terminal Half-life ($t_{1/2}$)	~11 - 15 hours	Short half-life	[1] [2] [11] [12]
Oral Clearance (CL/F)	~10 - 12 L/h	High clearance	[1] [2] [11] [14]
Volume of Distribution (Vd/F)	~170 - 244 L	Moderate	[1] [2] [14]
Accumulation Ratio (AUC)	~1.3 - 1.6	Not explicitly stated	[1] [2]

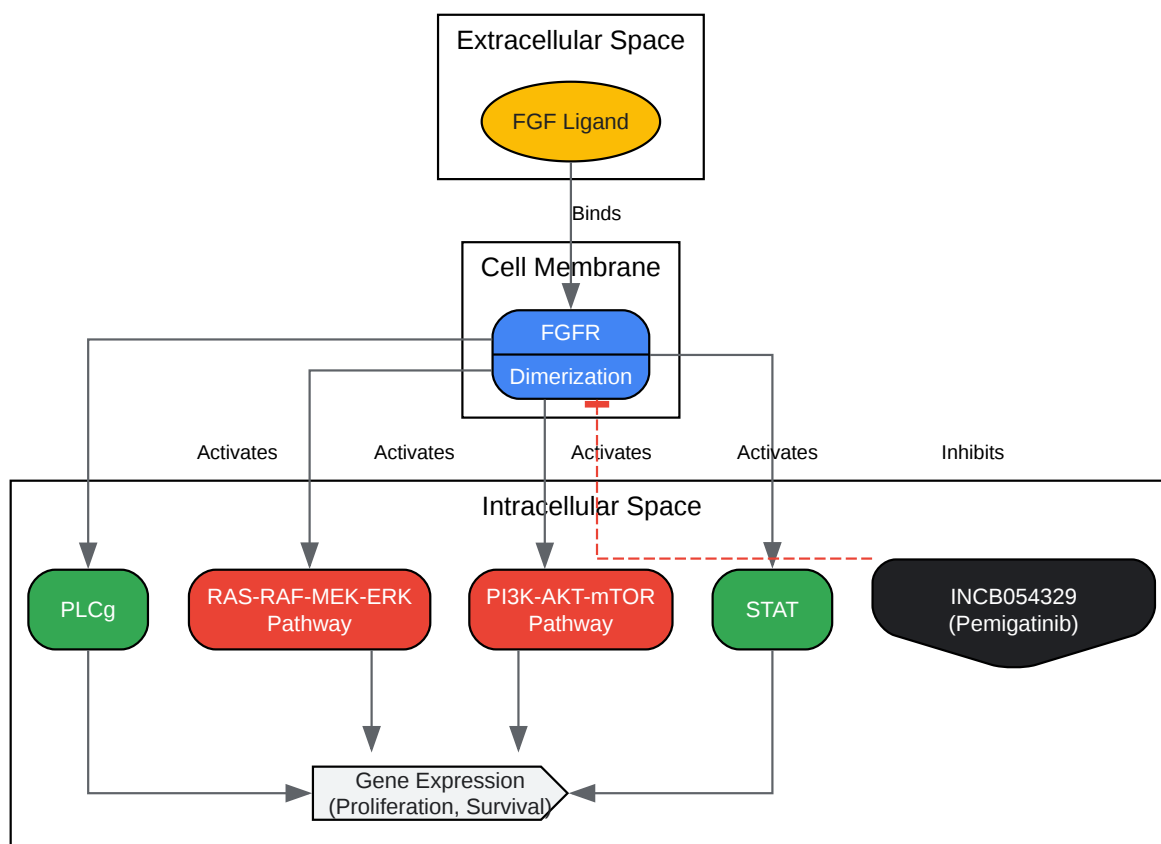
Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Model

This protocol is a general representation based on methodologies described in the literature.[8][9][13]

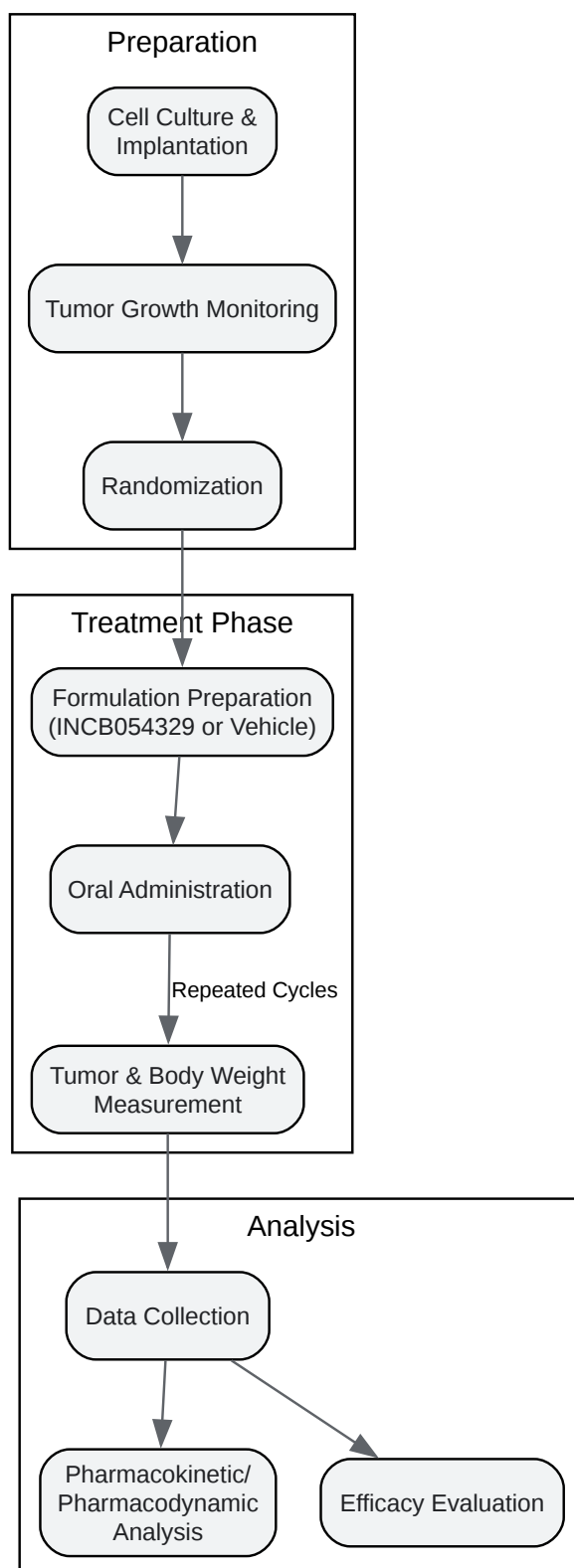
- Cell Implantation: Subcutaneously inject cancer cells (e.g., 10^7 cells) resuspended in Matrigel into the dorsal flanks of immunocompromised mice (e.g., SCID or nude mice).[8][9]
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., approximately 200 mm³). Randomize mice into treatment and vehicle control groups.[8][9]
- Formulation Preparation: Prepare the INCB054329 formulation for oral gavage. A common vehicle is a 5% DMAC in 0.5% methylcellulose solution.[8][9]
- Dosing: Administer INCB054329 or vehicle control orally at the specified dose and schedule (e.g., once or twice daily).[13]
- Monitoring: Measure tumor volumes with electronic calipers at least twice weekly. Monitor the body weight of the animals as a measure of tolerability.[8][9]
- Data Analysis: Calculate tumor volumes using the formula: $\text{Volume} = (\text{length} \times \text{width}^2)/2$. Compare tumor growth between treated and control groups.[8][9]

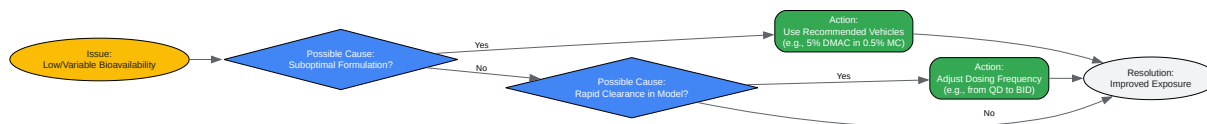
Visualizations



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Caption: FGFR Signaling Pathway and the inhibitory action of INCB054329.





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